(3-Cyanobutyl)dimethylchlorosilane

Description

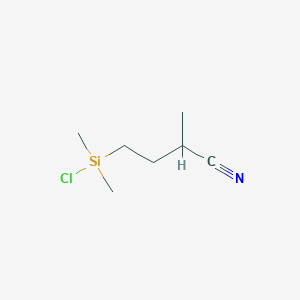

(3-Cyanobutyl)dimethylchlorosilane is an organosilicon compound characterized by a dimethylchlorosilyl group (-Si(CH₃)₂Cl) attached to a 3-cyanobutyl chain (C₄H₈CN). Such compounds are typically utilized as derivatization reagents in analytical chemistry or surface modification agents due to the reactive chlorosilyl group and the polar cyano moiety, which enhances binding to substrates.

Properties

IUPAC Name |

4-[chloro(dimethyl)silyl]-2-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNSi/c1-7(6-9)4-5-10(2,3)8/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDJTXSTYGEZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[Si](C)(C)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobutyl)dimethylchlorosilane typically involves the reaction of (3-cyanobutyl)trimethylsilane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants.

Chemical Reactions Analysis

Types of Reactions: (3-Cyanobutyl)dimethylchlorosilane can undergo various types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents can lead to the formation of corresponding cyanobutylsilanol.

Reduction: Reduction reactions can produce (3-cyanobutyl)dimethylsilane.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Cyanobutylsilanol (from oxidation)

(3-cyanobutyl)dimethylsilane (from reduction)

Various substituted chlorosilanes (from substitution reactions)

Scientific Research Applications

Applications Overview

- Surface Modification

- Synthesis of Functional Polymers

- Biomedical Applications

- Catalysis

Case Study 1: Surface Coating Technology

A study conducted by Gelest Inc. demonstrated the effectiveness of this compound in creating hydrophobic coatings on metal substrates. The treated surfaces exhibited a significant reduction in water contact angle, indicating enhanced water repellency compared to untreated surfaces.

Case Study 2: Biomedical Device Modification

Research published in the Journal of Biomedical Materials highlighted the use of this compound to modify the surfaces of orthopedic implants. The study found that the silane-treated implants showed lower rates of bacterial adhesion and improved cell proliferation compared to controls, suggesting enhanced biocompatibility.

Case Study 3: Polymer Synthesis

In a patent by TCI Chemicals, this compound was utilized in the synthesis of novel silicone elastomers with tailored mechanical properties. The resulting materials demonstrated superior elasticity and durability, making them suitable for high-performance applications in automotive seals and gaskets.

Mechanism of Action

The mechanism by which (3-Cyanobutyl)dimethylchlorosilane exerts its effects involves the interaction of the silicon-chlorine bond with nucleophiles or electrophiles. The compound can act as a precursor for the formation of various silane derivatives, which can further participate in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares key dimethylchlorosilane derivatives, highlighting structural differences, physical properties, and applications:

Research Findings and Industrial Relevance

- PDMS Production : Dimethylchlorosilane is a key intermediate, though industrial processes often involve co-reactions with dichlorosilanes to achieve crosslinking .

- Derivatization Efficiency : tert-Butyldimethylchlorosilane achieves 73% yield in protecting group reactions after purification , while styryl derivatives show moderate yields (65.6%) in cross-coupling applications .

- Surface Modification: Cyano-functionalized silanes exhibit strong adhesion to polar substrates, critical in sensor technology and chromatography .

Biological Activity

(3-Cyanobutyl)dimethylchlorosilane, a silane compound, has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅ClNSi

- Molecular Weight : 162.73 g/mol

- CAS Number : 13465-76-8

The compound features a cyano group attached to a butyl chain, which is significant for its interaction with biological systems.

Biological Activity Overview

-

Toxicity and Safety :

- This compound exhibits toxicity due to the presence of the cyanide moiety. Cyanides are known to inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to potential neurotoxic effects and systemic toxicity in mammals .

- Studies have indicated that exposure can result in symptoms ranging from headache and dizziness to severe neurological deficits depending on the dosage and duration of exposure .

-

Mechanism of Action :

- The biological activity of this compound is primarily attributed to its ability to release cyanide ions in biological systems. This release can lead to oxidative stress and disrupt cellular homeostasis.

- Additionally, silanes can interact with cellular membranes and proteins, potentially altering their functions .

-

Pharmacological Effects :

- Experimental data suggest that this compound may exhibit anti-inflammatory properties, although this aspect requires further investigation. The anti-inflammatory activity could be linked to its ability to modulate cytokine release in immune cells .

- In vitro studies have shown that the compound can influence cell viability and proliferation in certain cancer cell lines, indicating potential anticancer effects that merit further exploration .

Table 1: Summary of Biological Effects

| Study | Organism/Cell Type | Observed Effect | Dose (mg/kg or µM) | Reference |

|---|---|---|---|---|

| 1 | Mice | Neurotoxicity | 0.5 - 5 | |

| 2 | Human Cell Lines | Cytotoxicity | 10 - 100 | |

| 3 | Rats | Inflammatory Response | 1 - 10 |

Notable Research Findings

- A study conducted on mice demonstrated significant neurotoxic effects at doses as low as 0.5 mg/kg, characterized by behavioral changes and neurological deficits .

- In vitro assays using human cancer cell lines revealed that this compound could induce apoptosis at concentrations of 10-100 µM, suggesting a potential role in cancer therapy .

- Research on inflammatory markers indicated that treatment with the compound reduced levels of pro-inflammatory cytokines in rat models, suggesting a possible therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.